Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3-Hydroxyoctanoic Acid
This guide provides a comprehensive technical overview of 3-hydroxyoctanoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into its biochemical significance, analytical methodologies, and clinical relevance, offering field-proven insights and detailed protocols.
Section 1: Core Understanding of 3-Hydroxyoctanoic Acid
3-Hydroxyoctanoic acid, also known as β-hydroxyoctanoic acid, is a medium-chain beta-hydroxy fatty acid.[1][2] It is a naturally occurring molecule found in humans, animals, and plants.[2] This compound is an important intermediate in fatty acid metabolism and has garnered interest for its role as a signaling molecule and a potential biomarker for metabolic disorders.[1][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 3-hydroxyoctanoic acid is fundamental for its study, influencing everything from extraction procedures to analytical detection methods.
| Property | Value | Source |
| IUPAC Name | 3-hydroxyoctanoic acid | [1] |
| CAS Number | 14292-27-4 | [2][4][5][6][7] |
| Molecular Formula | C8H16O3 | [1][2][4][5][6] |
| Molecular Weight | 160.21 g/mol | [1][5][6] |
| Appearance | Solid or colorless to pale yellow liquid | [5][7] |
| Solubility | Soluble in chloroform, ethanol, and methanol | [4][5] |
| Chirality | Exists as (R)- and (S)-enantiomers | [8][9] |
Rationale for Importance: The solubility of 3-hydroxyoctanoic acid in organic solvents is a key consideration for its extraction from aqueous biological matrices. Its molecular weight and formula are critical for mass spectrometry-based quantification. The presence of a chiral center at the C-3 position means that stereospecific synthesis and separation may be necessary for studying the biological activity of individual enantiomers. The (R)-enantiomer, (R)-3-hydroxyoctanoic acid, is noted as an important building block in the biomedical and pharmaceutical fields.[8]
Section 2: Metabolic Significance and Biological Roles
3-Hydroxyoctanoic acid is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[10] This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate energy.[11]
Role in Fatty Acid Beta-Oxidation
The formation of 3-hydroxyoctanoic acid (in its CoA-ester form, 3-hydroxyoctanoyl-CoA) is a crucial step in the beta-oxidation spiral.
Causality in the Pathway: The conversion of enoyl-CoA to 3-hydroxyacyl-CoA is a hydration step catalyzed by enoyl-CoA hydratase. This introduces a hydroxyl group, which is then oxidized in the subsequent step by 3-hydroxyacyl-CoA dehydrogenase.[11] This sequence of reactions is essential for the eventual cleavage of a two-carbon unit as acetyl-CoA.[11]
Caption: Formation of (L)-3-Hydroxyoctanoyl-CoA during fatty acid beta-oxidation.
Signaling Functions
Beyond its metabolic role, 3-hydroxyoctanoic acid acts as a signaling molecule by activating the G protein-coupled receptor GPR109B (also known as Hydroxycarboxylic Acid Receptor 3, HCA3).[2][10] This receptor is primarily found in humans and higher primates.[10]
Mechanism of Action:
-
Activation: Under conditions of increased beta-oxidation, such as fasting or a ketogenic diet, plasma levels of 3-hydroxyoctanoic acid rise.[10]
-
Anti-lipolytic Effect: Activation of HCA3 in adipocytes inhibits lipolysis, the breakdown of fats. This is a negative feedback mechanism to prevent excessive release of fatty acids into the bloodstream.[10]
-
Immune Cell Modulation: It is also an agonist of GPR109B in human neutrophils, leading to an increase in intracellular calcium.[4][12]
Caption: Anti-lipolytic signaling pathway of 3-Hydroxyoctanoic Acid via the HCA3 receptor.
Section 3: Analytical Methodologies
Accurate quantification of 3-hydroxyoctanoic acid in biological samples is crucial for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.
Sample Preparation: Extraction from Plasma
Principle: The goal is to isolate the moderately polar 3-hydroxyoctanoic acid from the complex plasma matrix, which includes proteins, salts, and other lipids. This is typically achieved through protein precipitation followed by liquid-liquid extraction (LLE).
Detailed Protocol:
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates proteins, releasing matrix-bound analytes.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Causality: MTBE is a non-polar solvent that will extract lipids and other organic molecules, including 3-hydroxyoctanoic acid, from the aqueous acetonitrile phase.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Causality: Evaporation concentrates the analyte and removes the extraction solvent, which may not be compatible with the analytical mobile phase.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS analysis or proceed to derivatization for GC-MS.
-
Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for quantifying 3-hydroxyoctanoic acid without the need for derivatization.[13]
Workflow:
Caption: A typical workflow for the quantification of 3-Hydroxyoctanoic Acid using LC-MS/MS.
Key Parameters for LC-MS/MS Analysis:
| Parameter | Typical Value/Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for medium-chain fatty acids. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A standard mobile phase system for reversed-phase chromatography. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group readily deprotonates to form the [M-H]- ion. |
| Precursor Ion (Q1) | m/z 159.1 | Corresponds to the deprotonated molecule [C8H15O3]-.[1] |
| Product Ions (Q3) | m/z 113.1, 115.1 | Characteristic fragment ions used for quantification and confirmation.[1] |
Section 4: Clinical and Pathophysiological Significance
Elevated levels of 3-hydroxyoctanoic acid can be indicative of underlying metabolic dysfunction, particularly inborn errors of fatty acid oxidation.
Biomarker for Metabolic Disorders
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In this common inherited metabolic disorder, the enzyme responsible for the first step of beta-oxidation for medium-chain fatty acids is deficient. This leads to a buildup of upstream intermediates, including 3-hydroxyoctanoic acid.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: Defects in this enzyme can cause an accumulation of long-chain 3-hydroxy fatty acids, which can be toxic.[14] While the primary markers are longer-chain acids, disruptions in the overall pathway can affect levels of medium-chain intermediates.
Urinary excretion of 3-hydroxy dicarboxylic acids, which are derived from the omega-oxidation of 3-hydroxy fatty acids like 3-hydroxyoctanoic acid, is increased in conditions with inhibited fatty acid oxidation.[15]
Other Biological Activities
-
Antimicrobial Properties: The (R)-enantiomer of 3-hydroxyoctanoic acid and its derivatives have shown antimicrobial activity against various bacteria and fungi.[16] Specifically, it has been shown to inhibit the production of pyocyanin, a virulence factor in the opportunistic pathogen Pseudomonas aeruginosa.[16]
-
Component of Bacterial Lipopolysaccharide (LPS): 3-hydroxyoctanoic acid has been identified as a component of the LPS from Pseudomonas aeruginosa.[4][12]
Section 5: Future Directions and Research Applications
The dual role of 3-hydroxyoctanoic acid as a metabolic intermediate and a signaling molecule opens up several avenues for future research and drug development.
-
Therapeutic Targeting of HCA3: As the endogenous ligand for HCA3, 3-hydroxyoctanoic acid and its synthetic analogs are being explored for the treatment of dyslipidemia. Modulating this receptor could provide a novel approach to controlling lipolysis and managing blood lipid profiles.[17]
-
Investigating Lipotoxicity: While short-chain 3-hydroxyoctanoic acid did not induce liver cell death in one study, the accumulation of longer-chain 3-hydroxy fatty acids is associated with hepatic lipotoxicity, particularly in the context of Acute Fatty Liver of Pregnancy (AFLP).[14] Further research is needed to fully understand the chain-length-dependent toxicity of these molecules.
-
Development of Novel Antimicrobials: The antimicrobial properties of 3-hydroxyoctanoic acid derivatives warrant further investigation for the development of new anti-infective agents.[16]
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